molecular formula C14H29N3O2S B7569686 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine

1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine

Cat. No. B7569686
M. Wt: 303.47 g/mol
InChI Key: IOPXPPDODXMDHO-UHFFFAOYSA-N
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Description

1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that selectively damages noradrenergic neurons in the brain. This compound has been used to study the role of the noradrenergic system in various physiological and pathological conditions.

Mechanism of Action

1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine selectively damages noradrenergic neurons in the brain by binding to noradrenaline transporters. Once 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine is taken up by noradrenergic neurons, it causes damage to the neurons, leading to their degeneration and death.
Biochemical and Physiological Effects
The noradrenergic system plays an important role in various physiological and pathological conditions. The loss of noradrenergic neurons in the brain can lead to a variety of biochemical and physiological effects, including changes in blood pressure, heart rate, and cognitive function.

Advantages and Limitations for Lab Experiments

The use of 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine in scientific research has several advantages. This compound is highly selective for noradrenergic neurons, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological conditions. However, the use of 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine also has several limitations. This compound can cause significant damage to noradrenergic neurons, leading to potential ethical concerns in animal studies.

Future Directions

There are several future directions for the use of 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine in scientific research. One potential direction is the use of 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine to study the role of the noradrenergic system in addiction and substance abuse. Another potential direction is the use of 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine to investigate the role of the noradrenergic system in stress-related disorders such as post-traumatic stress disorder (PTSD). Additionally, 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine may be useful in developing new treatments for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine is a chemical compound that has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. This compound has several advantages and limitations for use in laboratory experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine can be synthesized using several methods. One of the most commonly used methods involves the reaction of 3,5-dimethylpiperidine with piperidin-2-one in the presence of sulfuric acid. The resulting product is then treated with sulfonyl chloride to obtain 1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine.

Scientific Research Applications

1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine has been used in various scientific research studies to investigate the role of noradrenergic neurons in the brain. This compound has been used to study the effects of noradrenergic denervation in animal models of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

1-[1-(3,5-dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2S/c1-11-8-12(2)10-16(9-11)20(18,19)17-7-5-4-6-14(17)13(3)15/h11-14H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPXPPDODXMDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)N2CCCCC2C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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